Isopetasin

Description

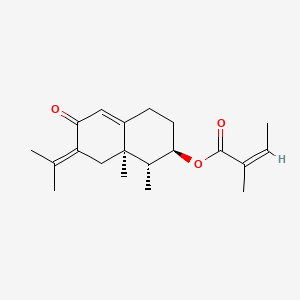

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDHBFFGRFCQOW-KSEJUSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)C(=C(C)C)C[C@@]2([C@H]1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-26-1 | |

| Record name | Isopetasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LUE47SS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isopetasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopetasin, a sesquiterpene ester found in the butterbur plant (Petasites hybridus), has garnered significant scientific interest for its therapeutic potential, particularly in the context of migraine prophylaxis. Its mechanism of action is complex and multifaceted, involving the modulation of several key signaling pathways related to nociception, neurogenic inflammation, and cellular transport. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it influences.

Core Mechanisms of Action

This compound exerts its biological effects through several primary mechanisms:

-

Modulation of Transient Receptor Potential (TRP) Channels: this compound is a known modulator of TRP channels, particularly TRPA1 and TRPV1, which are crucial for pain and temperature sensation.

-

Inhibition of Neurogenic Inflammation: By acting on TRP channels, this compound attenuates the release of pro-inflammatory neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).

-

Anti-inflammatory Effects via the Leukotriene Pathway: this compound has been shown to inhibit the synthesis of leukotrienes, potent inflammatory mediators.

-

Inhibition of P-glycoprotein (P-gp): A novel area of research has identified this compound as an inhibitor of the multidrug resistance transporter P-glycoprotein.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

| Target/Assay | Species/Cell Line | Parameter | Value | Reference(s) |

| TRPA1 Channel Activation | Rat Trigeminal Ganglion Neurons | EC50 | 10 µM | |

| CGRP Release Inhibition (Mustard Oil-Induced) | Rodent Hemisected Skull | - | Dose-dependent reduction | [1] |

| CGRP Release Inhibition (Capsaicin-Induced) | Rodent Hemisected Skull | - | Dose-dependent reduction | [1] |

| Leukotriene Synthesis Inhibition | Human Eosinophils | - | Significant Inhibition | [2] |

| P-glycoprotein (P-gp) Inhibition | CEM/ADR5000 Leukemia Cells | - | Increased doxorubicin (B1662922) accumulation (3-fold) | [3] |

Signaling Pathways

TRPA1 and TRPV1 Modulation and Desensitization

This compound's primary mechanism in migraine prevention is believed to be its interaction with TRPA1 and, to some extent, TRPV1 channels on peptidergic nociceptors.[1][4] Initial activation of these channels leads to an influx of calcium, which is followed by a profound and long-lasting desensitization of the neuron.[4] This desensitization, both homologous (to the same stimulus) and heterologous (to other stimuli acting on different receptors, like capsaicin (B1668287) for TRPV1), reduces neuronal excitability and subsequent pain signaling.[4]

Inhibition of CGRP Release

The desensitization of trigeminal neurons by this compound directly leads to a reduction in the release of CGRP, a key neuropeptide in migraine pathophysiology.[1][5] CGRP is a potent vasodilator and is involved in the transmission of pain signals. By inhibiting its release from trigeminal afferents, this compound helps to prevent the cascade of events that lead to a migraine attack.[1]

Leukotriene Synthesis Pathway Inhibition

This compound has demonstrated anti-inflammatory effects by inhibiting the synthesis of leukotrienes in inflammatory cells like eosinophils.[2][6] While the precise molecular target is still under investigation, it is suggested that this compound may act at the level of or distal to 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway.[2] This pathway starts with the release of arachidonic acid from the cell membrane by cytosolic phospholipase A2 (cPLA2).[6]

References

- 1. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]

- 2. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

Isopetasin's Role in Migraine Prophylaxis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. Prophylactic treatment aims to reduce the frequency and severity of migraine attacks. Isopetasin, a key sesquiterpene lactone isolated from the butterbur plant (Petasites hybridus), has emerged as a promising agent for migraine prophylaxis. This document provides an in-depth technical overview of the molecular mechanisms, quantitative data, and experimental protocols related to this compound's role in migraine prevention.

Introduction: The Pathophysiology of Migraine and the Role of CGRP and PACAP

Migraine pathophysiology is complex, with the calcitonin gene-related peptide (CGRP) and the pituitary adenylate cyclase-activating polypeptide (PACAP) signaling pathways playing crucial roles. Both CGRP and PACAP are potent vasodilators and are involved in nociceptive transmission within the trigeminal nervous system. During a migraine attack, these neuropeptides are released, leading to vasodilation of cranial blood vessels and inflammation, which contribute to the sensation of pain. Consequently, antagonism of the CGRP and PACAP receptors is a key strategy in the development of migraine therapeutics.

This compound: A Dual-Targeting Molecule

This compound has been identified as a primary active component of butterbur extract, which has been used for migraine prophylaxis. Its therapeutic effect is attributed to its ability to modulate both the CGRP and PACAP signaling pathways.

This compound acts as a potent and selective antagonist of the CGRP receptor. It effectively blocks the signaling cascade initiated by CGRP, thereby preventing the downstream effects that contribute to migraine, such as vasodilation and neurogenic inflammation. Studies have shown that this compound inhibits CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in human neuroblastoma cells (SK-N-MC).

In addition to its effects on the CGRP receptor, this compound also modulates the PACAP signaling pathway. Specifically, it has been shown to inhibit the vasodilation induced by PACAP-38 in the common marmoset, a primate model relevant for studying migraine-related mechanisms. This suggests that this compound may exert its prophylactic effects through a dual mechanism, targeting two key pathways in migraine pathophysiology.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from preclinical studies evaluating the efficacy of this compound.

| Parameter | Value | Experimental System | Reference |

| CGRP Receptor Antagonism (IC50) | 260 nM | Human SK-N-MC cells (cAMP accumulation) | |

| PACAP-38 Induced Vasodilation Inhibition | Significant at 10 mg/kg (i.v.) | Common Marmoset (facial blood flow) |

Experimental Protocols

-

Cell Line: Human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor.

-

Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation in response to CGRP stimulation.

-

Methodology:

-

SK-N-MC cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Cells are then stimulated with a fixed concentration of human α-CGRP.

-

Following stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay (e.g., ELISA-based cAMP assay).

-

The concentration-response curve for this compound is plotted, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the CGRP-induced cAMP accumulation.

-

-

Animal Model: Common marmoset (Callithrix jacchus).

-

Assay Principle: Measurement of changes in facial blood flow in response to PACAP-38 administration, with and without this compound pre-treatment.

-

Methodology:

-

Marmosets are anesthetized, and baseline facial blood flow is measured using laser Doppler flowmetry.

-

This compound (e.g., 10 mg/kg) or a vehicle control is administered intravenously.

-

After a pre-treatment period, PACAP-38 is administered intravenously.

-

Facial blood flow is continuously monitored and recorded.

-

The percentage of inhibition of PACAP-38-induced vasodilation by this compound is calculated by comparing the response in the presence and absence of the compound.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Caption: CGRP signaling pathway and the antagonistic action of this compound.

Caption: PACAP signaling pathway and the inhibitory effect of this compound.

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates a promising, multi-targeted approach to migraine prophylaxis through its dual action on the CGRP and PACAP pathways. The quantitative data from preclinical models provide a strong rationale for its further development. Future research should focus on elucidating the precise binding site of this compound on the CGRP receptor complex and further exploring its effects on other relevant signaling pathways in migraine. Additionally, well-controlled clinical trials are necessary to establish the efficacy and safety of purified this compound for the prophylactic treatment of migraine in humans.

Isopetasin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopetasin, a naturally occurring sesquiterpene lactone, has garnered significant scientific interest due to its potent anti-inflammatory, anti-allergic, and anti-migraine properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its molecular mechanisms of action. The document summarizes key quantitative data, outlines detailed experimental protocols for investigating its bioactivity, and presents visual representations of its signaling pathways and relevant experimental workflows. This in-depth resource is intended to support researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development in their efforts to further elucidate and harness the therapeutic potential of this compound.

Discovery and Natural Sources

This compound is a bioactive sesquiterpene belonging to the eremophilane (B1244597) family of compounds.[1] It is a major constituent of plants from the genus Petasites, which have a long history of use in traditional medicine for treating a variety of ailments, including pain, spasms, and respiratory conditions.[2]

The primary natural sources of this compound include:

-

Petasites hybridus (Butterbur): The rhizomes and leaves of this plant are the most well-documented sources of this compound and its related compounds, petasin (B38403) and neopetasin (B1678175).[3][4] Standardized extracts from P. hybridus, such as Ze 339, are commercially available and are often quantified for their total petasin content, of which this compound is a significant component.[5]

-

Petasites formosanus : This species is another notable source of this compound and its structurally related isomer, S-isopetasin.[6][7]

-

Petasites japonicus : Also known as Fuki, this plant is a known source of various petasin compounds, including this compound.[6][8]

The concentration of this compound and other petasins can vary depending on the plant part, geographical location, and harvesting time.[9]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈O₃ | [6][10] |

| Molar Mass | 316.44 g/mol | [1] |

| IUPAC Name | [(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate | [6] |

| CAS Number | 469-26-1 | [1] |

| Solubility | Highly soluble in organic solvents such as ethanol. | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-migraine, anti-inflammatory, and anti-allergic effects being the most extensively studied.

Anti-Migraine Activity

The anti-migraine properties of this compound are primarily attributed to its interaction with the trigeminovascular system.[11] The key mechanism involves the modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are expressed on nociceptive sensory neurons.[11][12]

Activation of TRPA1 channels by this compound leads to an initial excitation of neuropeptide-containing nociceptors, followed by a profound and lasting desensitization of these neurons.[12][13] This desensitization reduces the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and key mediator of migraine pain.[11][13]

Anti-Inflammatory and Anti-Allergic Activities

This compound's anti-inflammatory and anti-allergic effects are largely due to its ability to inhibit the biosynthesis of leukotrienes.[14][15] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[14] this compound has been shown to suppress the synthesis of cysteinyl-leukotrienes in eosinophils and leukotriene B4 in neutrophils.[16]

The mechanism of leukotriene synthesis inhibition by this compound is believed to occur at the level of or distal to 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway.[2] Additionally, petasin, a closely related compound that can isomerize to this compound, has been shown to abrogate increases in intracellular calcium concentrations, which is an early signaling event in the activation of inflammatory cells.[16]

Quantitative Data

The following table summarizes available quantitative data on the extraction and biological activity of this compound and related compounds. Specific IC₅₀ values for this compound's anti-inflammatory and anti-allergic activities are not consistently reported in the available literature.

| Parameter | Value | Source Plant/System | Reference |

| Yield of Petasin-containing Extract | 3.5% - 4.5% (from dry rhizomes) | Petasites hybridus | |

| Total Petasin Content in Rhizome Extract | 3.5% | Petasites hybridus | |

| Standardized Petasin Content in Ze 339 | 8 mg per tablet | Petasites hybridus leaf extract | [5] |

| This compound Concentration for CGRP Release Inhibition | 30 µg/mL | Rat trigeminal ganglia | [11] |

| This compound Content in Rhizome Essential Oil | 3.9% | Petasites hybridus subsp. ochroleucus | [17] |

Experimental Protocols

Isolation of this compound from Petasites hybridus

A general protocol for the isolation of this compound involves solvent extraction followed by chromatographic separation.

-

Extraction: Dried and powdered rhizomes of Petasites hybridus are subjected to extraction with a suitable organic solvent, such as acetone (B3395972) or a mixture of isopropanol (B130326) and glycerol.

-

Purification: The crude extract is then purified using techniques like liquid-liquid chromatography or column chromatography to remove unwanted compounds.

-

Isolation: this compound is isolated from the purified extract using high-performance liquid chromatography (HPLC). The identity and purity of the isolated this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Intracellular Calcium Imaging using Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

-

Cell Preparation: Culture appropriate cells (e.g., dorsal root ganglion neurons or HEK293 cells expressing TRPA1) on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at room temperature in the dark. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive indicator Fura-2.

-

Washing: After loading, wash the cells with the physiological buffer to remove extracellular dye.

-

Imaging: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time indicate a cellular response to this compound.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This protocol describes the measurement of CGRP release from trigeminal ganglion neurons.

-

Tissue Preparation: Dissect trigeminal ganglia from rodents and culture them in vitro.

-

Pre-incubation: Incubate the cultured ganglia with a physiological buffer containing this compound at various concentrations.

-

Stimulation: Induce CGRP release by stimulating the neurons with a TRP channel agonist (e.g., capsaicin (B1668287) for TRPV1 or mustard oil for TRPA1) or by depolarization with high potassium chloride.

-

Sample Collection: Collect the supernatant from the cultured ganglia at different time points.

-

Quantification: Measure the concentration of CGRP in the collected supernatants using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Compare the amount of CGRP released from this compound-treated ganglia to that from vehicle-treated controls to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

Caption: this compound's Anti-Migraine Signaling Pathway.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. Differential inhibition of inflammatory effector functions by petasin, this compound and neopetasin in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. phoenixbiotech.net [phoenixbiotech.net]

- 5. Liquid-liquid chromatography isolation of Petasites hybridus sesquiterpenes and their LC-HR-MS/MS and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 12. moodle2.units.it [moodle2.units.it]

- 13. brainvta.tech [brainvta.tech]

- 14. researchgate.net [researchgate.net]

- 15. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Phytochemistry, Toxicology and Therapeutic Value of Petasites hybridus Subsp. Ochroleucus (Common Butterbur) from the Balkans - PMC [pmc.ncbi.nlm.nih.gov]

Isopetasin's Dichotomous Modulation of TRPA1 and TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopetasin, a key bioactive sesquiterpene lactone found in butterbur (Petasites hybridus) extracts, has garnered significant attention for its therapeutic potential, particularly in migraine prophylaxis.[1][2] Its mechanism of action is complex, involving the modulation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1. These channels are critical players in nociception and neurogenic inflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on TRPA1 and TRPV1 channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. Evidence suggests that this compound acts as a TRPA1 agonist, leading to channel activation and subsequent desensitization, which contributes to its analgesic effects.[3] Furthermore, this compound exhibits inhibitory effects on both TRPA1- and TRPV1-mediated calcitonin gene-related peptide (CGRP) release, a key event in migraine pathophysiology.[1][4] This dual action underscores the compound's potential as a valuable pharmacological tool and therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on TRPA1 and TRPV1 channels.

Table 1: Effect of this compound on CGRP Release

| Preparation | Agonist | This compound Concentration | % Reduction in CGRP Release (compared to vehicle) | Species | Reference |

| Dura Mater | Mustard Oil (TRPA1) | 10 µg/mL | Significant reduction (p=0.085) | Rat | [1] |

| Dura Mater | Mustard Oil (TRPA1) | 30 µg/mL | Significant reduction (p=0.133) | Rat | [1] |

| Dura Mater | Capsaicin (B1668287) (TRPV1) | 10 µg/mL | Significant reduction (p=0.047) | Rat | [1] |

| Dura Mater | Capsaicin (TRPV1) | 30 µg/mL | Significant reduction (p=0.004) | Rat | [1] |

| Trigeminal Ganglia | Mustard Oil (TRPA1) | 100 µM | Partial agonism, leading to CGRP release | Mouse | [1] |

Table 2: Electrophysiological Effects of this compound

| Cell Type | Channel | This compound Concentration | Effect | Technique | Reference |

| Rat Trigeminal Ganglion Neurons | TRPA1 | Not specified | Induced currents | Patch-clamp | [3] |

| Human TRPA1-expressing cells | TRPA1 | Not specified | Induced calcium responses and currents | Calcium imaging, Patch-clamp | [3] |

Signaling Pathways and Mechanisms of Action

This compound's interaction with TRPA1 and TRPV1 channels involves intricate signaling pathways that ultimately modulate neuronal activity and neuroinflammation.

TRPA1 Activation and Desensitization

This compound, being an electrophilic compound, is proposed to activate TRPA1 channels through covalent modification of cysteine residues within the cytoplasmic N-terminus of the channel.[5][6] This activation leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the release of neurotransmitters like CGRP and Substance P.[3][7]

Caption: this compound activates TRPA1 via covalent modification, leading to Ca²⁺ influx, neuronal depolarization, neuropeptide release, and eventual channel desensitization.

Prolonged or repeated exposure to this compound leads to a marked desensitization of TRPA1 channels.[3] This phenomenon, known as tachyphylaxis, renders the neuron less responsive to subsequent stimuli, not only from this compound but also from other TRPA1 and even TRPV1 agonists (heterologous desensitization). This desensitization is a key mechanism underlying its analgesic and anti-migraine effects.[3]

Inhibition of CGRP Release

Paradoxically, while this compound can initially activate TRPA1 to cause CGRP release, its predominant and therapeutically relevant effect, particularly with pre-incubation, is the inhibition of agonist-evoked CGRP release.[1][4] This inhibitory action is observed for both TRPA1 (stimulated by mustard oil) and TRPV1 (stimulated by capsaicin).

Caption: this compound inhibits CGRP release mediated by both TRPA1 and TRPV1 activation.

The precise molecular mechanism of this inhibition is still under investigation but is likely linked to the desensitization of the channels and potential downstream effects on the signaling cascades that lead to CGRP vesicle fusion and release. The cooperative action and potential heteromerization of TRPA1 and TRPV1 channels may also play a role in this process.[1][8]

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effects of this compound on TRPA1 and TRPV1.

Calcium Imaging

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, which serves as an indicator of ion channel activation.[9]

Objective: To determine if this compound activates TRPA1 and causes an increase in intracellular calcium.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected to express human TRPA1 channels. Alternatively, primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons, which endogenously express TRPA1 and TRPV1, are used.[3]

-

Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific duration at 37°C.

-

Imaging Setup: The coverslip with the loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Perfusion: Cells are continuously perfused with a physiological buffer solution.

-

Stimulation: A baseline fluorescence is recorded, after which cells are challenged with this compound at various concentrations. Positive controls (e.g., mustard oil for TRPA1, capsaicin for TRPV1) and vehicle controls are also applied.[3]

-

Data Acquisition and Analysis: Changes in the fluorescence ratio (e.g., 340/380 nm for Fura-2) are recorded over time, reflecting changes in intracellular calcium levels. The magnitude and kinetics of the response are quantified.

Caption: Workflow for a typical calcium imaging experiment to assess ion channel activation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information about channel gating and conductance.

Objective: To characterize the electrical currents induced by this compound through TRPA1 channels.

Methodology:

-

Cell Preparation: Similar to calcium imaging, TRPA1-expressing cells or primary neurons are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: this compound is applied to the cell via the perfusion system.

-

Current Measurement: The resulting inward or outward currents are recorded using an amplifier and digitizer.

-

Data Analysis: The current-voltage (I-V) relationship, activation and deactivation kinetics, and dose-response curves are analyzed to characterize the effect of this compound on channel properties.[3]

In Vitro CGRP Release Assay

This assay quantifies the release of the neuropeptide CGRP from sensory nerve endings, a key process in neurogenic inflammation and migraine.[1][4]

Objective: To measure the effect of this compound on agonist-induced CGRP release from trigeminal afferents.

Methodology:

-

Tissue Preparation: The hemisected skull or trigeminal ganglia are dissected from rodents (rats or mice).[2][10]

-

Incubation: The preparations are placed in synthetic interstitial fluid (SIF).

-

Pre-incubation: Tissues are pre-incubated with different concentrations of this compound or vehicle for a defined period (e.g., 1 hour).

-

Stimulation: The tissues are then stimulated with a TRPA1 agonist (e.g., mustard oil) or a TRPV1 agonist (e.g., capsaicin) to evoke CGRP release.

-

Sample Collection: The supernatant (SIF) is collected at different time points before and after stimulation.

-

CGRP Measurement: The concentration of CGRP in the collected samples is determined using a specific enzyme immunoassay (EIA).[2]

-

Data Normalization and Analysis: The amount of released CGRP is normalized and compared between this compound-treated and vehicle-treated groups.

In Vivo Analgesia Models

Animal models of pain are used to assess the potential analgesic effects of this compound in a whole-organism context.[11][12]

Objective: To determine if this compound can reduce pain-like behaviors evoked by TRPA1 and TRPV1 agonists.

Methodology:

-

Animal Subjects: Mice or rats are used.

-

Drug Administration: this compound is administered, typically via intragastric gavage, at various doses.

-

Nociceptive Challenge: After a set pre-treatment time, a TRPA1 agonist (e.g., allyl isothiocyanate - AITC) or a TRPV1 agonist (e.g., capsaicin) is injected into the paw or applied to the face.[3]

-

Behavioral Observation: Nocifensive behaviors, such as paw flinching, licking, or facial rubbing, are observed and quantified over a period of time.

-

Data Analysis: The frequency or duration of the pain-like behaviors in the this compound-treated groups are compared to the vehicle-treated control group to determine the analgesic efficacy.

Conclusion and Future Directions

This compound demonstrates a complex and multifaceted interaction with TRPA1 and TRPV1 channels. Its ability to first activate and subsequently desensitize TRPA1, coupled with its inhibitory effect on CGRP release from both TRPA1- and TRPV1-expressing neurons, provides a strong mechanistic basis for its use in migraine prophylaxis. The data strongly suggest that this compound's therapeutic efficacy stems from its ability to attenuate neurogenic inflammation and nociceptor excitability.

Future research should focus on:

-

Elucidating the precise molecular determinants of this compound binding and covalent modification on the TRPA1 channel.

-

Investigating the downstream signaling pathways that are affected by this compound-induced channel modulation and lead to the inhibition of CGRP release.

-

Exploring the potential for synergistic effects of this compound with other migraine therapies.

-

Conducting further in vivo studies to fully characterize its pharmacokinetic and pharmacodynamic profiles and to optimize dosing regimens for clinical applications.

A deeper understanding of these aspects will be crucial for the rational design of novel therapeutics targeting TRP channels for the management of pain and inflammatory disorders.

References

- 1. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRP channel activation by reversible covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1 regulates activation and modulation of TRPA1 by Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In-Vivo Models for Management of Pain [scirp.org]

The Core Mechanism of Isopetasin-Mediated CGRP Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms by which Isopetasin, a major active constituent of Butterbur (Petasites hybridus) extract, reduces Calcitonin Gene-Related Peptide (CGRP) release. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurology, pharmacology, and pain management, with a specific focus on migraine pathophysiology.

Executive Summary

This compound has demonstrated significant potential in the prophylactic treatment of migraine.[1] Its efficacy is largely attributed to its ability to modulate the release of CGRP, a key neuropeptide in migraine pathogenesis. The primary mechanism of action involves the interaction with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, on trigeminal afferent neurons. This compound acts as a TRPA1 agonist, leading to an initial neuronal excitation followed by a profound and lasting desensitization of the neuron.[2][3] This desensitization, in turn, inhibits the release of CGRP. Furthermore, studies suggest an inhibitory effect on TRPV1 channels, which may contribute cooperatively to the overall reduction in CGRP release.[1][4]

Quantitative Analysis of CGRP Inhibition by this compound

The inhibitory effect of this compound on CGRP release has been quantified in several preclinical models. The following tables summarize the key findings from in vitro studies on rodent trigeminal ganglia and dura mater.

Table 1: this compound-Mediated Inhibition of Stimulated CGRP Release from Rat Dura Mater

| This compound Concentration | Stimulant | CGRP Release (pg/mL) | % Inhibition (compared to vehicle) | Statistical Significance (p-value) |

| 10 µg/mL | Mustard Oil (5 x 10⁻⁴ M) | ~150 | Not explicitly stated | < 0.05 |

| 30 µg/mL | Mustard Oil (5 x 10⁻⁴ M) | ~100 | Not explicitly stated | < 0.01 |

| 10 µg/mL | Capsaicin (5 x 10⁻⁷ M) | ~175 | Not explicitly stated | < 0.05 |

| 30 µg/mL | Capsaicin (5 x 10⁻⁷ M) | ~125 | Not explicitly stated | < 0.01 |

Data adapted from Kleeberg-Hartmann et al. (2021) and Borlak et al. (2022).[1][5] Values are approximate, as read from graphical representations.

Table 2: this compound-Mediated Inhibition of Stimulated CGRP Release from Rat Trigeminal Ganglia

| This compound Concentration | Stimulant | CGRP Release (pg/mL) | % Inhibition (compared to vehicle) | Statistical Significance (p-value) |

| 3 µg/mL | Mustard Oil (TRPA1 agonist) | Not explicitly stated | Not significant | p = 0.86 |

| 10 µg/mL | Mustard Oil (TRPA1 agonist) | Not explicitly stated | Not significant | p = 0.507 |

| 30 µg/mL | Mustard Oil (TRPA1 agonist) | Not explicitly stated | Reduced | p = 0.205 |

| 3 µg/mL | Capsaicin (TRPV1 agonist) | Not explicitly stated | Not significant | p = 0.227 |

| 10 µg/mL | Capsaicin (TRPV1 agonist) | Not explicitly stated | Not significant | p = 0.306 |

| 30 µg/mL | Capsaicin (TRPV1 agonist) | Not explicitly stated | Significant Reduction | p = 0.01 |

Data adapted from Kleeberg-Hartmann et al. (2021).[6]

Signaling Pathways and Molecular Interactions

This compound's primary molecular target is the TRPA1 ion channel, although a cooperative effect with TRPV1 channels is also suggested.[1][4] The proposed signaling cascade leading to reduced CGRP release is as follows:

-

TRPA1 Agonism and Neuronal Excitation: this compound initially activates TRPA1 channels on peptidergic nociceptors.[2][3] This leads to an influx of Ca²⁺, causing neuronal depolarization and an initial release of neuropeptides, including CGRP.

-

Heterologous Desensitization: The sustained activation of TRPA1 channels by this compound induces a state of profound and lasting desensitization.[2][7] This desensitization is "heterologous," meaning that the neuron becomes less responsive not only to TRPA1 agonists but also to agonists of other channels, such as the TRPV1 channel agonist capsaicin.[2][3]

-

Inhibition of CGRP Exocytosis: The desensitized state of the neuron results in a reduced ability to release CGRP in response to subsequent painful or inflammatory stimuli. CGRP is released via Ca²⁺-dependent exocytosis, and the modulation of ion channel activity by this compound ultimately dampens this release process.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and CGRP release.

In Vitro CGRP Release from Rodent Dura Mater and Trigeminal Ganglia

This protocol is adapted from studies investigating the direct effect of this compound on CGRP release from tissues involved in migraine pathophysiology.[1][8]

Objective: To measure the amount of CGRP released from isolated rodent dura mater and trigeminal ganglia following stimulation, with and without pre-incubation with this compound.

Materials:

-

Hemisected skulls from Wistar rats or mice

-

Dissected trigeminal ganglia

-

Synthetic interstitial fluid (SIF) buffer

-

This compound (dissolved in ethanol)

-

Mustard oil (TRPA1 agonist)

-

Capsaicin (TRPV1 agonist)

-

CGRP Enzyme Immunoassay (EIA) kit

Procedure:

-

Tissue Preparation: Rodent skulls are hemisected, and the brains are carefully removed, leaving the dura mater intact. Trigeminal ganglia are dissected.

-

Incubation: The prepared tissues are placed in SIF buffer and allowed to equilibrate.

-

Pre-incubation with this compound: Tissues are incubated with varying concentrations of this compound (e.g., 3, 10, 30 µg/mL) or vehicle (ethanol) for a defined period (e.g., 20 minutes).

-

Stimulation: The tissues are then exposed to a stimulant, typically mustard oil or capsaicin, to induce CGRP release.

-

Sample Collection: The supernatant (SIF buffer) is collected after the stimulation period.

-

CGRP Measurement: The concentration of CGRP in the collected supernatant is quantified using a CGRP EIA kit.

Calcium Imaging in Trigeminal Ganglion Neurons

This protocol allows for the visualization of intracellular calcium changes in response to this compound and other compounds, providing insight into neuronal activation.[2]

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured trigeminal ganglion neurons upon application of this compound.

Materials:

-

Primary cultures of rodent trigeminal ganglion neurons

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

This compound

-

TRPA1 and TRPV1 agonists and antagonists

-

Digital imaging system

Procedure:

-

Cell Culture: Trigeminal ganglion neurons are isolated and cultured.

-

Dye Loading: The cultured neurons are loaded with Fura-2 AM.

-

Baseline Measurement: Baseline fluorescence is recorded before the application of any compounds.

-

Compound Application: this compound is applied to the cells, and changes in fluorescence are recorded over time.

-

Agonist/Antagonist Application: To confirm the involvement of specific channels, TRPA1 or TRPV1 agonists and antagonists can be applied before or after this compound.

-

Data Analysis: The ratio of fluorescence at different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Conclusion and Future Directions

The available evidence strongly supports that this compound reduces CGRP release primarily through the activation and subsequent desensitization of TRPA1 channels on trigeminal neurons.[2][3] A potential cooperative inhibitory role at TRPV1 channels further contributes to its efficacy.[1][4] These mechanisms provide a solid rationale for the use of Butterbur extract in migraine prophylaxis.

Future research should aim to:

-

Elucidate the precise molecular interactions between this compound and the TRPA1 and TRPV1 channels.

-

Investigate the potential involvement of other ion channels, such as voltage-gated calcium channels, in the action of this compound.[6]

-

Conduct further in vivo studies to correlate the observed in vitro effects with clinical outcomes in migraine models.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in CGRP modulation. The presented data and protocols offer a valuable resource for researchers and drug developers working to advance the treatment of migraine and other CGRP-mediated disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti‐migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Isopetasin: A Technical Guide to its Analgesic and Antispasmodic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopetasin, a sesquiterpene ester found in the butterbur plant (Petasites hybridus), has garnered significant scientific interest for its potent analgesic and antispasmodic activities. Traditionally used in folk medicine for conditions such as migraines and asthma, recent research has begun to elucidate the complex molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacology, focusing on its dual role in pain and spasm modulation. It summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting pain and smooth muscle disorders.

Analgesic Effects of this compound

This compound's analgesic properties are primarily attributed to its interaction with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are key players in nociception.

Mechanism of Action: TRP Channel Modulation

This compound acts as a selective agonist of the TRPA1 cation channel.[1][2] This initial activation of TRPA1 on peptidergic nociceptors leads to an influx of calcium ions ([Ca2+]i) and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][2] However, prolonged or high-concentration exposure to this compound results in a marked desensitization of these nociceptors.[1][2] This desensitization is not limited to TRPA1 but also extends to other co-expressed channels like TRPV1, a phenomenon known as heterologous desensitization.[1][2][3] This subsequent state of neuronal unresponsiveness to noxious stimuli is believed to be the cornerstone of this compound's analgesic and anti-migraine effects.[1][2]

Studies have shown that this compound's activation of TRPA1 is concentration-dependent, with an EC50 of 10 μM in rat trigeminal ganglion neurons.[1] Furthermore, pre-incubation with this compound has been demonstrated to reduce CGRP release evoked by both the TRPA1 agonist mustard oil and the TRPV1 agonist capsaicin (B1668287) in a dose-dependent manner.[3][4]

Quantitative Data on Analgesic Activity

The following table summarizes the key quantitative findings related to the analgesic effects of this compound.

| Parameter | Value | Experimental Model | Reference |

| EC50 for [Ca2+]i increase | 10 μM | Rat Trigeminal Ganglion Neurons | [1] |

| EC50 for [Ca2+]i increase | 10 μM | hTRPA1-HEK293 Cells | [1] |

| Reduction of Capsaicin-evoked CGRP release (30 μg/mL this compound) | Significant (p=0.004) | Mouse Trigeminal Ganglia | [3] |

| Reduction of Mustard Oil-evoked CGRP release (10 μg/mL this compound) | Approaching significance (p=0.085) | Mouse Trigeminal Ganglia | [3] |

| Basal CGRP release | 41.4 ± 7.7 pg/mL | Mouse Trigeminal Ganglia | [3] |

Experimental Protocols for Analgesic Activity Assessment

-

Tissue Preparation: Trigeminal ganglia are dissected from rats or mice and placed in an organ bath containing synthetic interstitial fluid.

-

Stimulation: A baseline CGRP release is measured. The ganglia are then pre-incubated with varying concentrations of this compound or a vehicle control. Subsequently, CGRP release is stimulated by adding a TRPA1 agonist (e.g., mustard oil) or a TRPV1 agonist (e.g., capsaicin).

-

Quantification: The concentration of CGRP in the superfusate is measured using an enzyme immunoassay (EIA).

-

Analysis: The reduction in agonist-evoked CGRP release in the this compound-treated groups is compared to the vehicle control.

-

Animal Model: Mice are used to assess nocifensive behavior.

-

Procedure: A subcutaneous injection of an irritant agent, such as allyl isothiocyanate (AITC, a TRPA1 agonist) or capsaicin (a TRPV1 agonist), is administered to the upper whisker pad of the mice.

-

Treatment: this compound is administered, typically via repeated intragastric administration, prior to the irritant injection.

-

Observation: The number of facial rubbing behaviors is counted for a defined period following the injection.

-

Analysis: The reduction in facial rubbing in the this compound-treated group is compared to a control group.[1]

Signaling Pathway for Analgesic Action

Caption: this compound-induced analgesic signaling pathway.

Antispasmodic Effects of this compound

This compound also exhibits significant antispasmodic properties, primarily through non-specific and antimuscarinic actions on smooth muscle.

Mechanism of Action: Smooth Muscle Relaxation

The antispasmodic effects of this compound have been demonstrated in isolated guinea pig trachea.[5][6] It non-competitively inhibits contractions induced by histamine (B1213489) and carbachol (B1668302).[5][6] The relaxant effect of S-isopetasin is suggested to be primarily due to its antimuscarinic effects, as it produces a parallel, rightward shift of the concentration-response curve of carbachol in a competitive manner.[5] Additionally, this compound can relax carbachol-induced precontraction that is resistant to nifedipine, a voltage-dependent calcium channel blocker, suggesting mechanisms beyond the blockade of these channels.[5][6]

Quantitative Data on Antispasmodic Activity

The following table summarizes the key quantitative findings related to the antispasmodic effects of this compound.

| Parameter | Observation | Experimental Model | Reference |

| Histamine-induced Contraction | Non-competitively inhibited | Isolated Guinea Pig Trachea | [5][6] |

| Carbachol-induced Contraction | Competitively inhibited (parallel rightward shift) | Isolated Guinea Pig Trachea | [5] |

| Ca2+-induced Contraction (in depolarized tissue) | Inhibited | Isolated Guinea Pig Trachea | [5] |

Experimental Protocols for Antispasmodic Activity Assessment

-

Tissue Preparation: Tracheal segments are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction Induction: Contractions are induced by adding spasmogens such as histamine, carbachol, or high concentrations of potassium chloride (KCl) to the organ bath.

-

Treatment: Once a stable contraction is achieved, this compound is added in a cumulative manner to obtain a concentration-response curve.

-

Measurement: The tension of the tracheal segments is recorded isometrically using a force transducer.

-

Analysis: The relaxant effect of this compound is expressed as a percentage of the maximal contraction induced by the spasmogen.

Logical Relationship for Antispasmodic Action

Caption: Logical flow of this compound's antispasmodic effects.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action therapeutic agent with both analgesic and antispasmodic properties. Its unique mechanism of action, particularly the desensitization of nociceptive TRP channels, offers a promising avenue for the development of novel pain management strategies, especially for conditions like migraine. The antispasmodic effects further broaden its potential therapeutic applications to respiratory and gastrointestinal disorders characterized by smooth muscle hyperreactivity.

Future research should focus on a more detailed characterization of the downstream signaling cascades following TRPA1 activation and desensitization by this compound. In vivo studies in relevant disease models are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs, paving the way for the development of a new class of analgesic and antispasmodic drugs.

References

- 1. The anti‐migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-migraine component of butterbur extracts, this compound, desensitizes peptidergic nociceptors by acting on TRPA1 cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Petasin and this compound reduce CGRP release from trigeminal afferents indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of relaxant action of S-petasin and S-isopetasin, sesquiterpenes of Petasites formosanus, in isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isopetasin: A Technical Guide to its Therapeutic Potential in Allergic Diseases and Asthma

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Allergic diseases, including allergic rhinitis and asthma, are characterized by chronic inflammation driven by a complex interplay of immune cells and mediators. Current therapeutic strategies often target single pathways, which can be insufficient for managing the multifaceted nature of these conditions. Isopetasin, a sesquiterpene ester isolated from butterbur (Petasites hybridus), has emerged as a promising phytopharmaceutical compound with multi-target anti-inflammatory properties. This technical guide provides an in-depth review of the molecular mechanisms, signaling pathways, and experimental evidence supporting the potential of this compound in the treatment of allergies and asthma. We present a comprehensive summary of its effects on key inflammatory cells, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological processes to facilitate further research and drug development.

Introduction

Extracts from the butterbur plant (Petasites hybridus) have been utilized in traditional medicine and have gained increasing interest for the treatment of chronic inflammatory conditions like allergic rhinitis and asthma.[1][2] The primary pharmacologically active components are a group of sesquiterpene esters known as petasins, which include petasin (B38403), this compound, and neopetasin (B1678175).[3][4] These compounds, particularly this compound, have demonstrated significant anti-inflammatory and anti-allergic effects in numerous preclinical studies.[2][4] A key advantage of these natural compounds is their multi-faceted mechanism of action, which contrasts with the single-target approach of many conventional allergy medications.[4] Notably, clinical trials using butterbur extracts have shown efficacy comparable to established antihistamines like cetirizine, but with a potentially better side-effect profile, particularly concerning sedation.[3][5] This guide focuses on the specific role and mechanisms of this compound, distinguishing its activities from other petasins and providing a technical foundation for its exploration as a therapeutic agent. It is crucial to note that for any therapeutic application, the use of butterbur extracts free of toxic pyrrolizidine (B1209537) alkaloids (PAs) is mandatory.[5]

Molecular Mechanisms of Action

This compound exerts its anti-allergic and anti-asthmatic effects by intervening at several critical points in the inflammatory cascade. Its primary mechanisms involve the potent inhibition of leukotriene synthesis and the modulation of key inflammatory effector cells, such as eosinophils and mast cells.

Inhibition of Leukotriene Synthesis

Leukotrienes (LTs), particularly the cysteinyl leukotrienes (Cys-LTs) and leukotriene B4 (LTB4), are powerful lipid mediators derived from the 5-lipoxygenase (5-LO) pathway. They are central to the pathophysiology of asthma and allergies, causing potent bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells like eosinophils.[6][7]

This compound, along with petasin and neopetasin, has been robustly shown to inhibit the synthesis of leukotrienes in various immune cells, including eosinophils, neutrophils, and macrophages.[1][4] This inhibition targets the 5-LO pathway specifically, without significantly affecting the cyclooxygenase (COX) pathway responsible for prostaglandin (B15479496) synthesis, thereby avoiding potential side effects associated with COX inhibitors.[4] The primary mechanism is the disruption of the 5-LO enzyme's activity, which is responsible for converting arachidonic acid into LTA4, the precursor for all leukotrienes.[7][8] By blocking this crucial step, this compound effectively halts the production of both pro-inflammatory LTB4 and bronchoconstrictive Cys-LTs.

Modulation of Eosinophil Function

Eosinophils are critical effector cells in allergic asthma, contributing to airway hyperresponsiveness and tissue damage through the release of cytotoxic granule proteins and pro-inflammatory mediators.[9][10] Petasins differentially regulate eosinophil activation. While petasin, this compound, and neopetasin all effectively inhibit leukotriene synthesis in eosinophils, their effects on other functions diverge.[11]

Specifically, petasin is a broad inhibitor of eosinophil function, blocking intracellular calcium mobilization ([Ca2+]i), the activity of cytosolic phospholipase A2 (cPLA2), the translocation of 5-LO to the nucleus, and the release of eosinophil cationic protein (ECP).[4][11] In contrast, this compound and neopetasin inhibit LT synthesis but do not block ECP release or the upstream calcium signaling events.[11] This suggests that this compound and neopetasin may act at or distal to the 5-LO enzyme itself, while petasin acts on more proximal signaling events, potentially at or near phospholipase Cβ (PLCβ).[11] This differential activity is important for drug development, as it allows for the potential separation of anti-leukotriene effects from broader immunosuppressive actions.

Inhibition of Mast Cell Degranulation

Mast cells are central to the immediate hypersensitivity reaction.[12] Upon activation by an allergen cross-linking IgE antibodies on their surface, they degranulate, releasing a host of pre-formed mediators, including histamine (B1213489), and newly synthesized mediators like leukotrienes and cytokines.[13][14] This event triggers the classic symptoms of allergy, such as sneezing, rhinorrhea, and bronchoconstriction.

Studies on S-petasin, a constituent of Petasites formosanus, have shown that it can significantly inhibit the antigen-induced degranulation of mast cells (measured by β-hexosamidase release) without affecting the initial increase in intracellular calcium.[15] This suggests that the inhibitory action occurs downstream of calcium signaling. By stabilizing mast cells and preventing the release of histamine and other potent mediators, petasins can mitigate the acute phase of the allergic response.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the potency and differential effects of this compound and its related compounds.

Table 1: In Vitro Effects of Petasins on Eosinophil Inflammatory Functions

| Compound | LT Synthesis Inhibition | ECP Release Inhibition | Intracellular Ca2+ Mobilization Inhibition | cPLA₂ Activity Inhibition | 5-LO Translocation Inhibition |

| Petasin | Yes | Yes | Yes | Yes | Yes |

| This compound | Yes | No | Low Efficacy | No | No |

| Neopetasin | Yes | No | Low Efficacy | No | No |

| Data sourced from studies on human eosinophils.[11] |

Table 2: In Vivo Effects of S-Petasin in an Ovalbumin-Induced Mouse Model of Asthma

| Treatment Group | Total Cells in BALF (x10⁵) | Eosinophils in BALF (x10⁵) | Macrophages in BALF (x10⁵) | Lymphocytes in BALF (x10⁵) |

| Control (Sham) | 1.5 ± 0.2 | 0.05 ± 0.01 | 1.3 ± 0.2 | 0.1 ± 0.02 |

| OVA-Induced | 4.5 ± 0.5 | 2.1 ± 0.3 | 1.8 ± 0.2 | 0.6 ± 0.1 |

| OVA + S-Petasin (1 mg/kg) | 2.0 ± 0.3 | 0.5 ± 0.1 | 1.4 ± 0.2 | 0.1 ± 0.03 |

| BALF: Bronchoalveolar Lavage Fluid. Data represent mean ± SEM. p < 0.05 compared to OVA-Induced group. Data adapted from a study demonstrating significant inhibition of inflammatory cell accumulation.[15] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the study of this compound.

In Vitro Eosinophil Activation and Leukotriene Synthesis Assay

-

Objective: To determine the effect of petasins on leukotriene generation and ECP release from human eosinophils.[11]

-

Cell Isolation: Eosinophils are isolated from the peripheral blood of healthy, non-allergic donors using negative magnetic selection (MACS) to achieve high purity (>98%).

-

Cell Culture and Priming: Isolated eosinophils are resuspended in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+). Cells are 'primed' by incubating with granulocyte-macrophage colony-stimulating factor (GM-CSF, ~10 pM) for 30 minutes at 37°C. Priming enhances the subsequent response to stimuli.

-

Inhibitor Incubation: Cells are pre-incubated with various concentrations of petasin, this compound, neopetasin, or vehicle control (e.g., DMSO) for 15 minutes at 37°C.

-

Stimulation: Eosinophil activation is induced by adding a potent stimulus such as platelet-activating factor (PAF, ~1 µM) or the anaphylatoxin C5a. The incubation proceeds for another 15 minutes at 37°C.

-

Quantification:

-

Leukotrienes: The reaction is stopped by centrifugation. The supernatant is collected and cysteinyl-leukotrienes (Cys-LTs) are quantified using a specific enzyme immunoassay (EIA) kit.

-

ECP Release: Eosinophil cationic protein (ECP) in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA kit.

-

-

Data Analysis: Results are expressed as a percentage of the control response (stimulated cells with vehicle only). IC₅₀ values are calculated from concentration-response curves.

In Vivo Ovalbumin-Induced Allergic Asthma Model

-

Objective: To evaluate the therapeutic effect of petasins on airway inflammation in a murine model of asthma.[15]

-

Animals: BALB/c mice are typically used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA, e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (alum) as an adjuvant on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with an OVA aerosol (e.g., 1% in saline) for 30 minutes each day to induce an allergic airway response. Control groups are challenged with saline only.

-

Treatment: The test compound (e.g., S-petasin, 1 mg/kg) or vehicle is administered to the mice (e.g., via oral gavage or i.p. injection) typically 1 hour before each OVA challenge.

-

Sample Collection: 48 hours after the final challenge, mice are euthanized. The trachea is cannulated, and bronchoalveolar lavage (BAL) is performed by flushing the lungs with a fixed volume of phosphate-buffered saline (PBS).

-

Analysis:

-

Cell Count: The BAL fluid (BALF) is centrifuged. The total number of cells in the pellet is counted using a hemocytometer.

-

Differential Cell Count: A portion of the resuspended cells is spun onto a slide using a cytocentrifuge. The slide is stained (e.g., with Wright-Giemsa stain), and a differential count of eosinophils, macrophages, lymphocytes, and neutrophils is performed under a microscope.

-

-

Data Analysis: Cell numbers from treated groups are compared to the OVA-challenged vehicle group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The body of preclinical evidence strongly supports the therapeutic potential of this compound and related petasins for treating allergic rhinitis and asthma. The primary mechanism of action is a potent and specific inhibition of the 5-lipoxygenase pathway, leading to a reduction in pro-inflammatory and bronchoconstrictive leukotrienes.[4] Furthermore, petasins modulate the activity of key effector cells, including eosinophils and mast cells, thereby addressing multiple facets of the allergic inflammatory cascade.[11][15] The differential effects observed between petasin and this compound on eosinophil degranulation and calcium signaling offer intriguing possibilities for developing targeted therapies.[11]

For drug development professionals, this compound represents a compelling lead compound. Its efficacy in established animal models, coupled with clinical data on butterbur extracts showing parity with conventional antihistamines, underscores its potential.[3][15] Future research should focus on:

-

Clinical Trials: Conducting rigorous, double-blind, placebo-controlled clinical trials with purified this compound to definitively establish its efficacy and safety in patients with allergic asthma and rhinitis.

-

Pharmacokinetics and Bioavailability: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.[16]

-

Molecular Target Identification: Precisely identifying the molecular binding sites and targets of this compound within the 5-LO pathway and other signaling cascades to better understand its mechanism and facilitate structure-activity relationship (SAR) studies.

-

Safety: Continuing to emphasize the use of pyrrolizidine alkaloid-free preparations to ensure patient safety.[5]

References

- 1. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clinician.com [clinician.com]

- 4. karger.com [karger.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of Eosinophil Recruitment and Activation by Galectins in Allergic Asthma [frontiersin.org]

- 10. Eosinophil - epithelial cell interactions in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential inhibition of inflammatory effector functions by petasin, this compound and neopetasin in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degranulation of Mast Cells as a Target for Drug Development [mdpi.com]

- 13. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic Effects of S-Petasin on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Isopetasin in Desensitizing Nociceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopetasin, a major sesquiterpene ester component of butterbur (Petasites hybridus) extracts, has garnered significant attention for its anti-migraine and analgesic properties. Emerging evidence elucidates that the primary mechanism underlying these effects is the desensitization of peptidergic nociceptors. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental evidence, and detailed protocols for studying the action of this compound. This compound acts as an agonist on the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel expressed on nociceptive sensory neurons. This initial activation leads to neuronal excitation and subsequent profound, long-lasting desensitization, not only to TRPA1 agonists but also demonstrating heterologous desensitization to agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide synthesizes the current understanding of this compound's interaction with nociceptors, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex signaling pathways and workflows to support further research and drug development in the field of pain and migraine therapeutics.

Introduction: Nociceptor Sensitization and the Role of TRP Channels

Nociceptors are specialized sensory neurons responsible for detecting and transmitting noxious stimuli, a process known as nociception, which is the physiological basis of pain.[1] These neurons express a variety of transducer proteins and ion channels that are activated by thermal, mechanical, and chemical stimuli.[2][3] A key feature of nociceptors is their ability to become sensitized by inflammatory mediators, leading to a state of heightened excitability and a lowered threshold for activation.[4][5] This peripheral sensitization contributes to the clinical phenomena of hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus).[1]

Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, are crucial players in nociception and its sensitization.[6] TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of exogenous irritants, including pungent compounds from mustard and garlic, as well as endogenous inflammatory mediators.[7][8] TRPV1 is famously activated by capsaicin (B1668287), the pungent component of chili peppers, as well as by noxious heat and protons.[8] The activation of these channels on nociceptor terminals leads to depolarization, action potential firing, and the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation and the transmission of pain signals to the central nervous system.[9][10]

This compound, derived from the butterbur plant, has a long history in folk medicine for treating pain and inflammation.[11] Scientific investigations have now pinpointed its molecular target and mechanism of action, revealing its significant role in the desensitization of nociceptors through its interaction with the TRPA1 channel.[12][13]

Mechanism of Action: this compound as a TRPA1 Agonist and Nociceptor Desensitizer

The primary mechanism by which this compound desensitizes nociceptors is through its action as an agonist on the TRPA1 ion channel.[11][12] This interaction is characterized by an initial excitation of the neuron, followed by a profound and lasting state of desensitization.

Covalent Modification and Activation of TRPA1

This compound is an electrophilic compound, and like many other TRPA1 agonists, it is believed to activate the channel through covalent modification of specific cysteine residues within the cytoplasmic N-terminus of the TRPA1 protein.[14][15][16] This covalent binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+.[12][15]

Neuronal Excitation and Neuropeptide Release

The influx of cations upon TRPA1 activation by this compound leads to the depolarization of the nociceptor membrane. This depolarization, if sufficient to reach the threshold, triggers the firing of action potentials that propagate along the axon to the central and peripheral terminals.[12] At these terminals, the depolarization stimulates the release of neuropeptides, most notably CGRP and Substance P.[9][12] This initial excitatory phase is responsible for the transient pungent or irritant sensation that might be associated with TRPA1 agonists.

Homologous and Heterologous Desensitization

Prolonged or repeated exposure to this compound leads to a state of profound desensitization of the nociceptor. This is characterized by a significant reduction in the neuron's responsiveness to subsequent applications of TRPA1 agonists (homologous desensitization).[12] Remarkably, pre-exposure to this compound also leads to a marked attenuation of responses to the TRPV1 agonist, capsaicin (heterologous desensitization).[9][12] This cross-desensitization is a key aspect of this compound's therapeutic potential, as it suggests an ability to broadly dampen nociceptive signaling. The desensitization is thought to be a consequence of the sustained elevation of intracellular calcium, which activates calcium-dependent signaling pathways, including protein phosphatases like calcineurin, leading to the dephosphorylation and inactivation of TRP channels.[12][17]

The proposed signaling pathway for this compound-induced nociceptor desensitization is illustrated in the following diagram:

Experimental Evidence: Quantitative Data

The effects of this compound on nociceptor function have been quantified in a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Experimental Model | Parameter | Agonist | This compound Concentration | Result | Reference |

| Calcium Imaging | |||||

| Rat Trigeminal Ganglion (TG) Neurons | % of responding cells | This compound | 30 µM | ~40% | [12] |

| Human TRPA1-expressing HEK293T cells | EC50 | This compound | 10.5 µM | - | [12] |

| Patch-Clamp Electrophysiology | |||||

| Rat TG Neurons | Current Density (pA/pF) | AITC (100 µM) | - | 135 ± 25 | [12] |

| Current Density (pA/pF) | AITC (100 µM) after this compound (30 µM) | 30 µM | 20 ± 5 | [12] | |

| Current Density (pA/pF) | Capsaicin (1 µM) | - | 180 ± 30 | [12] | |

| Current Density (pA/pF) | Capsaicin (1 µM) after this compound (30 µM) | 30 µM | 45 ± 10 | [12] | |

| Neuropeptide Release | |||||

| Mouse Dorsal Spinal Cord | CGRP release (% of control) | AITC (100 µM) | - | 100% | [12] |

| CGRP release (% of control) | AITC (100 µM) after this compound (30 µM) | 30 µM | ~25% | [12] | |

| Rat Dura Mater | CGRP release (pg/mL) | Mustard Oil (100 µM) | - | ~150 | [9] |

| CGRP release (pg/mL) | Mustard Oil (100 µM) after this compound (10 µg/mL) | 10 µg/mL | ~75 | [9] | |

| Rat Dura Mater | CGRP release (pg/mL) | Capsaicin (1 µM) | - | ~200 | [9] |

| CGRP release (pg/mL) | Capsaicin (1 µM) after this compound (10 µg/mL) | 10 µg/mL | ~100 | [9] | |

| Isolated Tissue Contraction | |||||

| Rat Urinary Bladder | Contraction (% of carbachol (B1668302) max) | AITC (10 µM) | - | ~60% | [12] |

| Contraction (% of carbachol max) | AITC (10 µM) after this compound (30 µM) | 30 µM | ~10% | [12] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Parameter | Agonist | This compound Administration | Result | Reference |

| Mouse Facial Rubbing Test | |||||

| Rubbing time (s) | AITC (1%) | Vehicle (i.g.) | 120 ± 15 | [12] | |

| Rubbing time (s) | AITC (1%) | This compound (30 mg/kg, i.g.) | 40 ± 10 | [12] | |

| Rubbing time (s) | Capsaicin (0.1%) | Vehicle (i.g.) | 100 ± 12 | [12] | |

| Rubbing time (s) | Capsaicin (0.1%) | This compound (30 mg/kg, i.g.) | 35 ± 8 | [12] | |

| Rat Meningeal Blood Flow | |||||

| Dural vessel diameter change (%) | Acrolein (100 µM) | Vehicle (i.g.) | 35 ± 5 | [12] | |

| Dural vessel diameter change (%) | Acrolein (100 µM) | This compound (30 mg/kg, i.g.) | 10 ± 3 | [12] | |

| Dural vessel diameter change (%) | Ethanol (10%) | Vehicle (i.g.) | 25 ± 4 | [12] | |

| Dural vessel diameter change (%) | Ethanol (10%) | This compound (30 mg/kg, i.g.) | 8 ± 2 | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on nociceptors.